molecular formula C15H15ClN4O2S B12338867 Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B12338867
M. Wt: 350.8 g/mol
InChI Key: GASPYEVHORSCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound featuring an imidazole ring, a benzimidazole core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and may require specific temperatures and solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can also enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .

Mechanism of Action

The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its combination of imidazole and benzimidazole rings, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-3-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C15H15ClN4O2S/c1-19-13-7-10(14(21)22-2)11(16)8-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3

InChI Key

GASPYEVHORSCBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)N=C1SCCN3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.